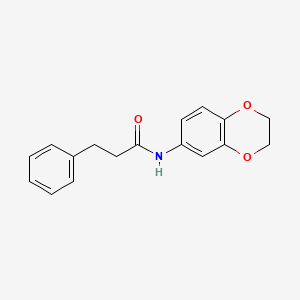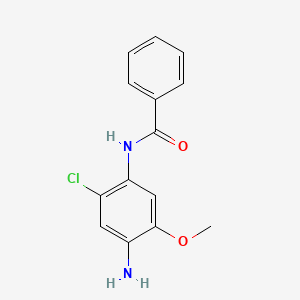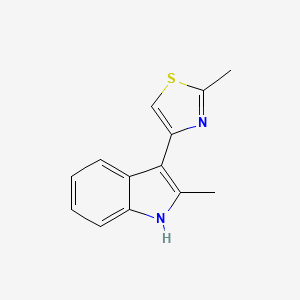![molecular formula C18H17N3O2S B5889106 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, and its inhibition has shown promising results in the treatment of B cell malignancies.
Mecanismo De Acción
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole selectively binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key enzyme in the B cell receptor signaling pathway, and its inhibition leads to impaired B cell activation and survival. 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also inhibits downstream signaling pathways, such as NF-κB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other chemotherapeutic agents. It also has a favorable safety profile, with no significant toxicity observed in animal studies. 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to inhibit BTK activity and impair B cell receptor signaling, leading to decreased proliferation and survival of B cells. This has potential therapeutic implications for the treatment of B cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a favorable safety profile, with no significant toxicity observed in animal studies. 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole also has potent antitumor activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole is that it has only been studied in preclinical models, and its efficacy and safety in humans have not yet been established.
Direcciones Futuras
There are several potential future directions for research on 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole. One area of interest is the development of combination therapies that include 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole and other chemotherapeutic agents. Preclinical studies have shown that 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has synergistic effects with other drugs, such as venetoclax and lenalidomide. Another area of interest is the evaluation of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole in clinical trials for the treatment of B cell malignancies. Phase I clinical trials have been initiated to evaluate the safety and efficacy of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole in patients with relapsed or refractory B cell lymphoma. Finally, there is potential for the development of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole analogs with improved potency and selectivity for BTK.
Métodos De Síntesis
The synthesis of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole involves several steps, starting with the reaction of 2-bromo-1H-indole with 2-thiophenecarboxylic acid. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal, followed by treatment with piperazine to yield the final product. The synthesis of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been optimized to improve yields and purity, and it is now available for research use.
Aplicaciones Científicas De Investigación
2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole has been extensively studied for its potential therapeutic applications in B cell malignancies. Preclinical studies have shown that 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole inhibits BTK activity and impairs B cell receptor signaling, leading to decreased proliferation and survival of B cells. In vivo studies using animal models of B cell lymphoma have demonstrated significant antitumor activity of 2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole, both as a single agent and in combination with other chemotherapeutic agents.
Propiedades
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(15-12-13-4-1-2-5-14(13)19-15)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11-12,19H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVHBOHQZAMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)
![4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5889031.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5889039.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)




![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)
![[(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)

![cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)